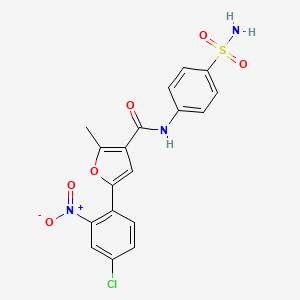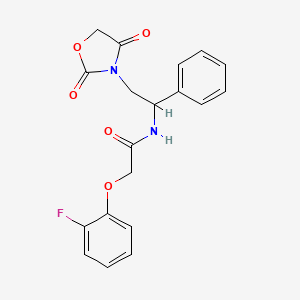
1-(difluoromethyl)-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-1H-indol-6-amine” is a derivative of indole, which is a heterocyclic compound . The difluoromethyl group is a common functional group in organic chemistry, known for its ability to modify the physical and chemical properties of molecules .
Synthesis Analysis
Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Difluoromethyl groups can influence properties such as solubility, metabolic stability, and lipophilicity .Applications De Recherche Scientifique
Difluoromethyl Bioisostere Applications
The difluoromethyl group is explored as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups. This characteristic makes it valuable in drug design, enhancing drug-like properties such as hydrogen bonding and lipophilicity, potentially leading to better pharmacokinetics. The study by Zafrani et al. (2017) highlights its role in rational drug design, providing a foundation for the development of new compounds with improved efficacy and safety profiles (Zafrani et al., 2017).
Synthetic Applications
The versatility of difluoromethyl-containing compounds is also demonstrated in organic synthesis. For instance, Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, a method facilitating rapid access to amines, which are crucial in synthesizing bioactive compounds and pharmaceuticals. This method allows for efficient and diverse synthesis strategies, expanding the toolkit available to synthetic chemists (Wang et al., 2018).
Materials Science Applications
In the realm of materials science, the functionalization of polymers with amine groups, as discussed by Guo et al. (2009), showcases the use of difluoromethyl and related functionalities in modifying the surface properties and self-assembly behaviors of polyfluorene derivatives. Such modifications have implications for the development of advanced materials with specific optical and electronic properties, useful in electronics and photonics (Guo et al., 2009).
Environmental Sensing and Detection
Furthermore, the strategic design of amine-decorated luminescent metal-organic frameworks for selective gas/vapor sorption and sensing applications, as researched by Das and Mandal (2018), underscores the potential of difluoromethylated compounds in environmental monitoring and safety. Their work demonstrates how these compounds can be integral to sensing technologies, particularly for detecting hazardous substances like 2,4,6-trinitrophenol in water, highlighting the environmental and safety applications of such materials (Das & Mandal, 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMPJLYQTUYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1862921-48-9 |
Source


|
| Record name | 1-(difluoromethyl)-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

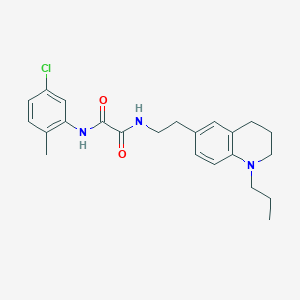
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)
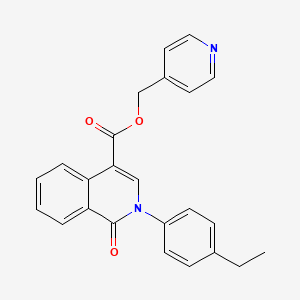


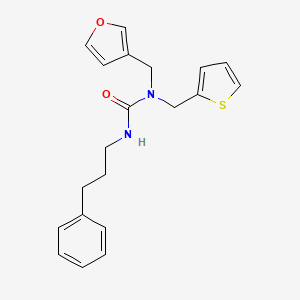
![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)
![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

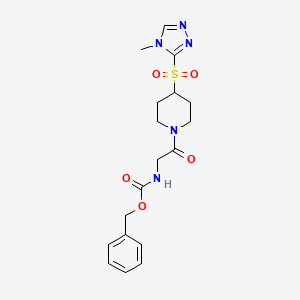
![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

